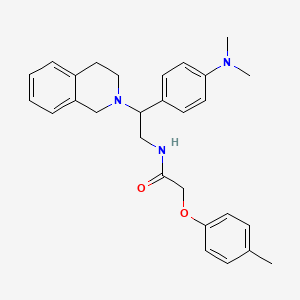

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(p-tolyloxy)acetamide

説明

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(p-tolyloxy)acetamide is a complex organic compound with significant potential in various scientific fields due to its unique structural properties. This compound integrates several functional groups, allowing for diverse chemical reactivity and making it a subject of interest in chemical, biological, and medicinal research.

特性

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N3O2/c1-21-8-14-26(15-9-21)33-20-28(32)29-18-27(23-10-12-25(13-11-23)30(2)3)31-17-16-22-6-4-5-7-24(22)19-31/h4-15,27H,16-20H2,1-3H3,(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IARDOAUDWWCLIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic synthesis, starting from commercially available precursors. Key steps might include:

Synthesis of 3,4-dihydroisoquinoline intermediates.

Formation of the dimethylaminophenyl moiety.

Coupling of the intermediates under specific conditions to form the final compound.

Industrial Production Methods: Industrial-scale production would necessitate optimization of reaction conditions to maximize yield and purity. Catalysts, solvents, and temperature control are critical factors. The use of continuous flow reactors and high-throughput screening could enhance efficiency.

Types of Reactions

Oxidation: : The compound may undergo oxidation to form various oxides, depending on the reagents and conditions.

Reduction: : Reduction can be achieved using agents like lithium aluminum hydride.

Substitution: : Nucleophilic or electrophilic substitution reactions can modify the aromatic or amide functional groups.

Common Reagents and Conditions

Oxidation: : Reagents such as potassium permanganate or chromium trioxide.

Reduction: : Lithium aluminum hydride, sodium borohydride.

Substitution: : Halogens (for electrophilic), amines or thiols (for nucleophilic).

Major Products: The reactions yield various products, often determined by the functional group targeted in the reaction:

Oxidation might yield alcohols, ketones, or carboxylic acids.

Reduction can convert carbonyl groups to alcohols or amines.

Substitution reactions yield derivatives with altered electronic or steric properties.

科学的研究の応用

Chemistry: The compound’s reactivity makes it a valuable intermediate in organic synthesis, allowing for the creation of complex molecules.

Biology and Medicine: In medicinal chemistry, it may serve as a lead compound for drug development due to its potential bioactivity. It could interact with various biological targets, leading to applications in drug discovery for diseases like cancer or neurodegenerative disorders.

Industry: In industrial applications, the compound could be used in the development of new materials with unique properties, such as advanced polymers or coatings.

作用機序

The compound's mechanism of action would depend on its interaction with specific molecular targets. It might inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. Molecular docking studies and biochemical assays would help elucidate these mechanisms, revealing pathways involved in its bioactivity.

Similar Compounds

N-(2-(2-aminophenyl)ethyl)-acetamide

N-(2-(4-methoxyphenyl)ethyl)-acetamide

N-(2-(3,4-dihydroisoquinolin-1-yl)ethyl)-acetamide

Comparison: N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(p-tolyloxy)acetamide stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its structural complexity provides multiple points for chemical modification, allowing for fine-tuning of its properties for specific applications. This versatility makes it more valuable compared to simpler analogs.

In sum, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(p-tolyloxy)acetamide is a compound with immense potential in various fields, driven by its intricate structure and diverse chemical behavior. Further research could unveil even more applications, solidifying its importance in scientific innovation.

生物活性

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(p-tolyloxy)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a 3,4-dihydroisoquinoline moiety, a dimethylaminophenyl group, and a p-tolyloxyacetamide functional group. The synthesis typically involves multi-step organic reactions:

- Formation of the Dihydroisoquinoline Ring : This can be achieved through the Pictet-Spengler reaction.

- Attachment of the Dimethylaminophenyl Group : This is often done via Friedel-Crafts alkylation.

- Acetamide Formation : The final step usually involves condensation with p-tolylacetic acid to form the acetamide linkage.

Pharmacological Properties

Research indicates that this compound exhibits promising pharmacological properties, particularly in the context of neuroprotection and enzyme inhibition:

- Butyrylcholinesterase (BChE) Inhibition : Studies have shown that derivatives related to this compound can selectively inhibit BChE, which is significant for treating conditions like Alzheimer's disease. For instance, compounds derived from similar structures demonstrated improved BChE inhibitory activity with good selectivity compared to acetylcholinesterase (AChE) .

- Neuroprotective Effects : In vitro studies have demonstrated that certain derivatives can protect SH-SY5Y neuroblastoma cells from amyloid-beta (Aβ) induced toxicity. Specifically, compounds showed significant protective activity against Aβ-induced cell death, suggesting potential applications in neurodegenerative disease therapies .

- Urease Inhibition : Some related compounds have shown moderate to significant urease inhibitory potential, indicating possible applications in treating infections caused by urease-producing bacteria .

In Vitro Studies

In one study, two derivatives of the compound exhibited anti-Aβ aggregation activity in a dose-dependent manner. At concentrations of 10 μM, these compounds inhibited Aβ aggregation by approximately 45%, significantly outperforming donepezil, a standard treatment for Alzheimer's disease .

Binding Affinity Studies

Molecular docking studies have been employed to analyze binding affinities of this compound with various biological targets. These studies suggest that the compound may interact with both the catalytic active site and peripheral anionic site of BChE, which is crucial for its inhibitory action .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)} | Contains tetrahydroisoquinoline | Potentially different pharmacological profile due to structural variations |

| 3,4-Dihydroisoquinoline derivatives | Varying substituents on isoquinoline | Diverse biological activities based on substituent variations |

| Benzamide derivatives | General benzamide structure | Broad range of biological activities depending on substitutions |

The uniqueness of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(p-tolyloxy)acetamide lies in its specific combination of functional groups that may confer distinct pharmacological properties compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。